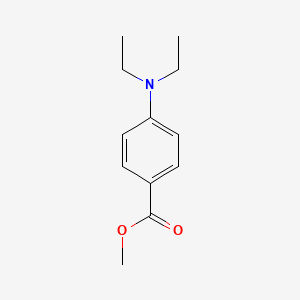

METHYL 4-DIETHYLAMINOBENZOATE

CAS No.: 91563-80-3

Cat. No.: VC3789813

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91563-80-3 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 4-(diethylamino)benzoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-4-13(5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 |

| Standard InChI Key | NRZLHHHHUNKJOP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)OC |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 4-diethylaminobenzoate is systematically named as the methyl ester of 4-diethylaminobenzoic acid. Its structure consists of a benzoate backbone substituted with a diethylamino group at the para position, conferring both lipophilic and electron-donating properties . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 91563-80-3 | |

| Molecular Formula | ||

| Molecular Weight | 207.27 g/mol | |

| IUPAC Name | Methyl 4-(diethylamino)benzoate |

The compound’s molecular structure has been analyzed using computational methods, revealing a molar refractivity of 61.60 and a polar surface area of 29.5 Ų . These parameters suggest moderate polarity, aligning with its solubility in organic solvents like dimethylformamide (DMF) and toluene .

| Solvent | Concentration (mg/mL) | Storage Temperature |

|---|---|---|

| DMSO | 10 | -20°C |

| Ethanol | 5 | 4°C |

| Polyethylene glycol 300 | 2 | RT |

Stability studies indicate that the compound degrades under prolonged exposure to light or oxidizing agents, necessitating storage in airtight containers at room temperature (15–25°C) .

Synthetic Applications in Photopolymerization

Methyl 4-diethylaminobenzoate serves as a critical component in photopolymerizable compositions, particularly in the production of printed circuit boards and resist materials . Its role as a co-initiator involves synergizing with acridine derivatives to enhance the efficiency of free-radical polymerization under UV light.

Mechanism of Action

In a typical formulation, the compound donates electrons to photoexcited acridine compounds (e.g., β-(acridin-9-yl)acrylate), generating reactive radicals that initiate cross-linking in acrylate monomers . This process is exemplified in the synthesis of 1,4-butylene-bis-β-(acridin-9-yl) acrylate, where methyl 4-diethylaminobenzoate facilitates ester interchange reactions at elevated temperatures (140–200°C) .

Industrial Relevance

The compound’s ability to accelerate polymerization without residual coloration makes it ideal for high-precision lithography. Patent data highlight its use in combination with trimethylolpropane triacrylate and pentaerythritol tetraacrylate to produce durable, light-sensitive resins .

| Hazard Mitigation | Protocol |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coats required |

| Ventilation | Use in fume hoods to avoid inhalation |

| Spill Management | Absorb with inert material and dispose as hazardous waste |

Ecotoxicological assessments classify the compound as “slightly hazardous” to aquatic ecosystems, necessitating compliance with local regulations for disposal .

Future Research Directions

Despite its established applications, gaps persist in understanding the compound’s pharmacokinetics and long-term environmental impact. Further studies could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume